Natrium-3-Methyl-2-oxobutanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

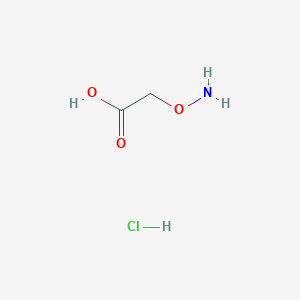

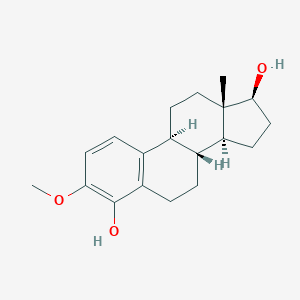

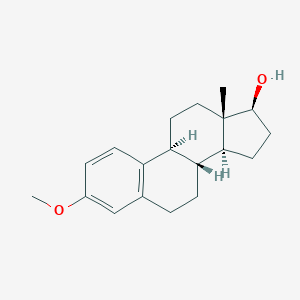

Sodium 3-methyl-2-oxobutanoate: is a chemical compound with the molecular formula C5H7NaO3. It is also known as sodium alpha-ketoisovalerate. This compound is a sodium salt of 3-methyl-2-oxobutanoic acid and is characterized by its white to light brown crystalline appearance. It is commonly used in scientific research and has various applications in chemistry, biology, and industry .

Wissenschaftliche Forschungsanwendungen

Chemistry: Sodium 3-methyl-2-oxobutanoate is used as a precursor in the synthesis of various organic compounds. It is also employed in studies involving keto acids and their derivatives .

Biology: In biological research, sodium 3-methyl-2-oxobutanoate serves as a precursor of pantothenic acid in Escherichia coli. It is also used to study metabolic pathways and enzyme activities .

Medicine: This compound has potential therapeutic applications, including its use in metabolic engineering and as a therapeutic agent for certain metabolic disorders .

Industry: In the industrial sector, sodium 3-methyl-2-oxobutanoate is used in the production of flavors and fragrances due to its fruity aroma. It is also utilized in the synthesis of various chemical intermediates .

Wirkmechanismus

Target of Action

Sodium 3-methyl-2-oxobutanoate, also known as alpha-Ketoisovaleric acid, is primarily targeted towards the metabolic pathways in Escherichia coli . It is an endogenous metabolite and plays a crucial role in the biosynthesis of pantothenic acid .

Mode of Action

Sodium 3-methyl-2-oxobutanoate interacts with its targets by serving as a precursor for pantothenic acid in Escherichia coli . It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine .

Biochemical Pathways

The compound is involved in the biosynthesis of pantothenic acid, a vital component of coenzyme A, in Escherichia coli . It undergoes a series of reactions involving the condensation of acetyl-coenzyme A with omega-methylthio-2-oxoalkanoic acids .

Result of Action

The primary result of Sodium 3-methyl-2-oxobutanoate’s action is the production of pantothenic acid in Escherichia coli . This compound also induces convulsions through GABAergic and glutamatergic mechanisms in rats .

Action Environment

The action, efficacy, and stability of Sodium 3-methyl-2-oxobutanoate can be influenced by various environmental factors. It’s worth noting that as an endogenous metabolite, its levels and activity may be influenced by factors such as diet, health status, and age .

Biochemische Analyse

Biochemical Properties

Sodium 3-methyl-2-oxobutanoate is involved in several biochemical reactions. It is a substrate for branched-chain aminotransferases (BCATs), enzymes that catalyze the transamination of branched-chain amino acids . The compound also interacts with other biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

The effects of Sodium 3-methyl-2-oxobutanoate on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids, and causes an early decline of ornithine along with a late augmentation of plasma arginine .

Molecular Mechanism

Sodium 3-methyl-2-oxobutanoate exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it induces convulsions through GABAergic and glutamatergic mechanisms in rats .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 3-methyl-2-oxobutanoate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Sodium 3-methyl-2-oxobutanoate is involved in several metabolic pathways. It is a precursor of pantothenic acid in Escherichia coli, and is involved in the biosynthesis of branched-chain amino acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxobutanoate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxobutanoic acid with sodium hydroxide. The reaction typically takes place in an aqueous solution, resulting in the formation of the sodium salt . Another method involves the use of sodium ethoxide and isopropylidene hydantoin in butanol under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of sodium 3-methyl-2-oxobutanoate often involves large-scale esterification and hydrolysis reactions. The process includes the reaction of 3-methyl-2-oxobutanoic acid with an alkali to obtain the sodium salt .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions due to the presence of the keto group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize sodium 3-methyl-2-oxobutanoate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the keto group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products:

Oxidation: The oxidation of sodium 3-methyl-2-oxobutanoate can lead to the formation of carboxylic acids.

Reduction: Reduction reactions typically yield alcohols.

Substitution: Substitution reactions can produce various alkylated derivatives

Vergleich Mit ähnlichen Verbindungen

Sodium 3-methyl-2-oxobutanoate:

Sodium 2-keto-3-methylbutyrate: Another keto acid sodium salt with similar properties.

Sodium 3-methyl-2-oxobutyric acid: A closely related compound with slight structural differences

Uniqueness: Sodium 3-methyl-2-oxobutanoate is unique due to its specific role as a precursor of pantothenic acid in Escherichia coli. Its ability to enhance certain keto acids while diminishing corresponding amino acids sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

3715-29-5 |

|---|---|

Molekularformel |

C5H8NaO3 |

Molekulargewicht |

139.10 g/mol |

IUPAC-Name |

sodium;3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |

InChI-Schlüssel |

ZYUOMWUHRSDZMY-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Isomerische SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C)C(=O)C(=O)O.[Na] |

Key on ui other cas no. |

3715-29-5 |

Physikalische Beschreibung |

White powder; slight fruity aroma |

Verwandte CAS-Nummern |

759-05-7 (Parent) |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

3-Methyl-2-oxobutanoic Acid Sodium Salt; Sodium 3-Methyl-2-oxobutanoate; Sodium 3-Methyl-2-oxobutyrate; Sodium Dimethylpyruvate; Sodium α-Ketoisovalerate; Sodium α-Oxoisovalerate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

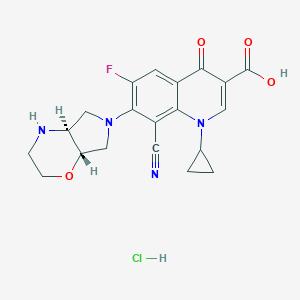

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)

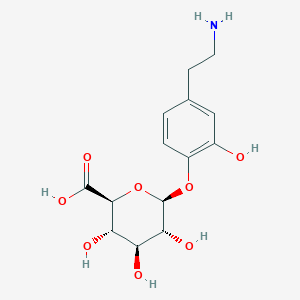

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)